molecular formula C9H10Cl2N2 B040781 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 118000-40-1

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B040781
CAS No.: 118000-40-1
M. Wt: 217.09 g/mol
InChI Key: BNAOKMVYFOMSDX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. It is characterized by the presence of a chloromethyl group at the 2-position and a methyl group at the 6-position of the imidazo[1,2-a]pyridine ring system. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of 6-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 6-methylimidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group at the 2-position. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation can produce imidazo[1,2-a]pyridine carboxylic acids or ketones.

Scientific Research Applications

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with various biological targets. This reactivity is exploited in drug design to create molecules that can interact with specific enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
  • 2-(Chloromethyl)-4-methoxypyridine hydrochloride

Uniqueness

2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride is unique due to its imidazo[1,2-a]pyridine ring system, which imparts distinct electronic and steric properties compared to other chloromethyl-substituted pyridines. This uniqueness makes it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals that require the imidazo[1,2-a]pyridine scaffold.

Properties

IUPAC Name

2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2.ClH/c1-7-2-3-9-11-8(4-10)6-12(9)5-7;/h2-3,5-6H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAOKMVYFOMSDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585823
Record name 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052552-08-5, 118000-40-1
Record name Imidazo[1,2-a]pyridine, 2-(chloromethyl)-6-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1052552-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride
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